molecular formula C18H18FN5O B6436650 6-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline CAS No. 2548997-86-8

6-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline

Cat. No.: B6436650
CAS No.: 2548997-86-8
M. Wt: 339.4 g/mol
InChI Key: RYWQZCAKYNGKAE-UHFFFAOYSA-N
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Description

6-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline is a complex organic compound that features a quinazoline core substituted with a fluorine atom and a piperidine ring linked to a pyrazine moiety

Properties

IUPAC Name

6-fluoro-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c19-14-1-2-16-15(9-14)18(23-12-22-16)24-7-3-13(4-8-24)11-25-17-10-20-5-6-21-17/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWQZCAKYNGKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)C3=NC=NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline typically involves multi-step organic reactions. One common approach includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile with formamide under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, often involving piperidine derivatives and suitable leaving groups.

    Linking the Pyrazine Moiety: The final step involves the coupling of the pyrazine moiety to the piperidine ring, which can be achieved using pyrazin-2-yloxy methyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorine and pyrazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

6-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in oncology and neurology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it could inhibit kinase enzymes, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    6-fluoroquinazoline derivatives: These compounds share the quinazoline core and fluorine substitution but differ in other substituents.

    Piperidine-containing quinazolines: Similar structure with variations in the piperidine ring or other substituents.

    Pyrazine-linked quinazolines: Compounds with pyrazine moieties linked to the quinazoline core.

Uniqueness

6-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.

Biological Activity

6-Fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C18H18FN5O
  • Molecular Weight : 339.3668 g/mol
  • CAS Number : 2548997-86-8
  • SMILES Notation : Fc1ccc2c(c1)c(ncn2)N1CCC(CC1)COc1cnccn1

Biological Activity Overview

Research indicates that compounds with quinazoline and pyrazole moieties exhibit various pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound are summarized below.

Anticancer Activity

Quinazoline derivatives are known for their anticancer properties. Studies have shown that similar compounds can inhibit key signaling pathways involved in tumor growth. For instance, some quinazoline derivatives target the BRAF(V600E) mutation, which is prevalent in melanoma and other cancers. The incorporation of the pyrazole moiety may enhance this activity by improving binding affinity to target proteins.

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives has been linked to their ability to inhibit nitric oxide (NO) production in macrophages. In vitro studies have indicated that compounds with structural similarities to this compound significantly reduce NO levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression.

Antimicrobial Activity

Preliminary studies suggest that quinazoline derivatives possess antimicrobial properties. The presence of the pyrazole group may contribute to enhanced activity against bacterial strains by interfering with bacterial cell wall synthesis or metabolic processes.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from SAR studies include:

  • Fluorine Substitution : The presence of fluorine at the 6-position enhances lipophilicity and bioavailability.
  • Piperidine Linkage : The piperidine ring contributes to receptor binding affinity and selectivity.
  • Pyrazine Moiety : The incorporation of a pyrazine ring can improve pharmacokinetic properties and increase potency against specific targets.

Study on Anticancer Efficacy

A recent study evaluated the anticancer effects of various quinazoline derivatives, including those with pyrazole substitutions, on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that compounds similar to this compound exhibited significant cytotoxicity, particularly when combined with doxorubicin, indicating a potential for synergistic effects in cancer therapy.

Anti-inflammatory Research

In another investigation, the anti-inflammatory effects of related compounds were assessed using LPS-stimulated RAW 264.7 macrophages. The study found that certain derivatives effectively inhibited NO production, demonstrating their potential as therapeutic agents in inflammatory diseases.

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